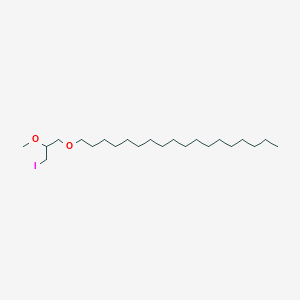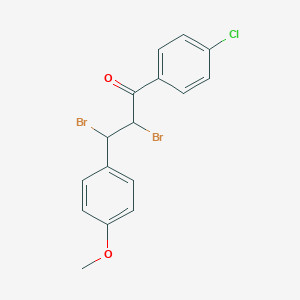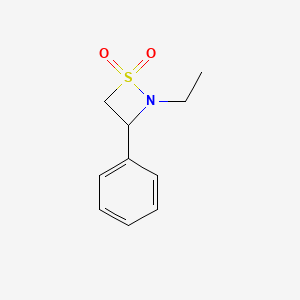![molecular formula C8H13NO B14365200 N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 91738-02-2](/img/no-structure.png)
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylbicyclo[221]heptan-2-ylidene)hydroxylamine is a chemical compound known for its unique bicyclic structure This compound is part of a class of organic molecules that feature a bicyclo[221]heptane framework, which is a common motif in natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of a bicyclic ketone with hydroxylamine hydrochloride. One common method starts with the preparation of the oxime derivative of the ketone, followed by its conversion to the desired hydroxylamine compound. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: This compound has a similar bicyclic structure but with additional methyl groups, which can affect its reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
Uniqueness
The uniqueness of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine lies in its combination of a bicyclic framework with a reactive hydroxylamine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 91738-02-2 | |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N-(1-methyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-8-3-2-6(5-8)4-7(8)9-10/h6,10H,2-5H2,1H3 |
InChI-Schlüssel |
PXRVMQDXHZDCQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)CC2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)





